Lipophilicity Advantage vs. Des-Fluoro Analog
The target compound exhibits a computed XLogP3-AA of 3.1, whereas the 4‑des‑fluoro comparator 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5) yields an XLogP3‑AA of 3.0 [1][2]. Although the numerical difference is modest (+0.1 log unit), it is accompanied by an additional hydrogen‑bond acceptor (the 4‑F atom) that can strengthen target‑ligand interactions and slow oxidative metabolism at the phenyl ring.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; H‑bond acceptors = 6 (F × 4, N × 2) |
| Comparator Or Baseline | 5‑[3-(Trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5): XLogP3‑AA = 3.0; H‑bond acceptors = 5 |
| Quantified Difference | ΔXLogP3 = +0.1; ΔH‑bond acceptors = +1 |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm; Cactvs 3.4.8.18 for H‑bond acceptors) |
Why This Matters
Even a ΔlogP of 0.1 may shift a compound into a more favorable ADME space when combined with an extra H‑bond acceptor, making the target compound preferentially selected over the des‑fluoro analog in lead‑optimisation campaigns where balanced permeability and metabolic stability are required.
- [1] PubChem CID 25184302. 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine (2024). XLogP3-AA = 3.1; H-bond acceptors = 6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/25184302 View Source
- [2] PubChem CID 10243267. 5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine (2024). XLogP3-AA = 3.0; H-bond acceptors = 5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/163563-17-5 View Source
